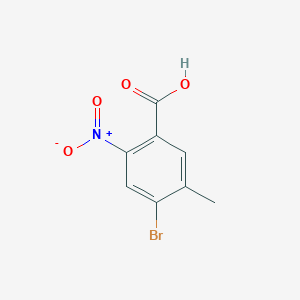
4-Brom-5-Methyl-2-nitrobenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-Methyl-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-Methyl-2-nitrobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Zukünftige Richtungen
The Suzuki–Miyaura coupling reaction, which the compound can participate in, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This technique is envisaged to be a keystone in the future of automated synthesis . Additionally, more research needs to be conducted on the potential use of the compound in drug discovery and cancer therapies.
Wirkmechanismus
Target of Action
It is known to undergo negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This suggests that it may interact with metal catalysts and other organic compounds in biochemical reactions.
Mode of Action
It is known that nitro compounds, like 4-bromo-5-methyl-2-nitrobenzoic acid, can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that 4-Bromo-5-Methyl-2-nitrobenzoic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
Nitro compounds are known to be involved in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that 4-Bromo-5-Methyl-2-nitrobenzoic acid may affect similar pathways and have downstream effects on various biochemical processes.
Pharmacokinetics
Nitro compounds are known to have high dipole moments and low volatility . These properties may impact the bioavailability of 4-Bromo-5-Methyl-2-nitrobenzoic acid.
Result of Action
Given its potential involvement in various reactions such as free radical bromination, nucleophilic substitution, and oxidation , it may induce changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-Methyl-2-nitrobenzoic acid. For instance, the rate of reactions involving 4-Bromo-5-Methyl-2-nitrobenzoic acid may be influenced by factors such as temperature, pH, and the presence of other compounds . .
Biochemische Analyse
Biochemical Properties
The nitro group in 4-Bromo-5-Methyl-2-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures. This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-5-Methyl-2-nitrobenzoic acid can be synthesized through the nitration of 4-bromo-5-methylbenzoic acid using fuming nitric acid. The reaction typically involves the following steps:
Nitration: The 4-bromo-5-methylbenzoic acid is treated with fuming nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain pure 4-Bromo-5-Methyl-2-nitrobenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-5-Methyl-2-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-Methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other suitable reducing agents.
Coupling Reactions: The bromine atom allows the compound to participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Fuming nitric acid is commonly used for nitration reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Coupled Products: Coupling reactions result in the formation of various substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-nitrobenzoic acid
- 5-Bromo-2-nitrobenzoic acid
- 4-Bromo-5-fluoro-2-nitrobenzoic acid
Uniqueness
4-Bromo-5-Methyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a nitro group on the benzene ring makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLFXBXUSBBVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)
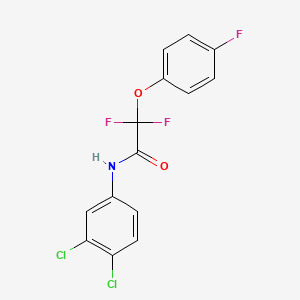
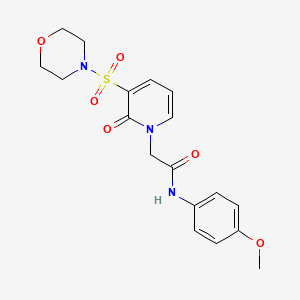

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)
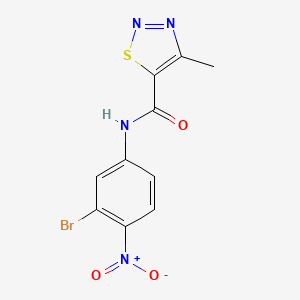
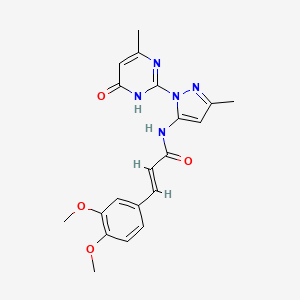
![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2580815.png)
![7-[4-(Dimethylamino)benzoyl]-2-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2580818.png)
![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2580820.png)
![N-(2-hydroxyethyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2580821.png)
![methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2580822.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)
